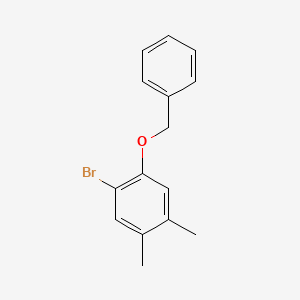

1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4,5-dimethyl-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-11-8-14(16)15(9-12(11)2)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDSZIPQGGJINU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238602 | |

| Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809168-72-6 | |

| Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4,5-dimethyl-2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzyloxy 2 Bromo 4,5 Dimethylbenzene and Its Precursors

Strategies for the Construction of the 4,5-Dimethylbenzene Core

The central structural motif of the target compound is the 4,5-dimethylbenzene unit, derived from 1,2-dimethylbenzene (o-xylene). A key and readily available precursor for this core is 3,4-dimethylphenol (B119073). This compound serves as a versatile starting point for introducing the required oxygen and bromine substituents at the correct positions. acs.orgresearchgate.net 3,4-Dimethylphenol is a member of the class of phenols substituted with methyl groups at positions 3 and 4. acs.org

Further precursors that feature the 4,5-dimethylbenzene core and are used in various synthetic applications include 4,5-dimethylbenzene-1,2-diamine. This compound is typically synthesized via the catalytic hydrogenation of 4,6-dimethyl-2-nitroaniline, a method that provides high yields (96%) under mild conditions using a palladium on carbon (Pd/C) catalyst. google.com

Below is a table summarizing key precursors containing the 4,5-dimethylbenzene core and common methods for their synthesis.

Table 1: Synthesis of Key 4,5-Dimethylbenzene Precursors

| Precursor | Starting Material(s) | Key Reagents/Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| 3,4-Dimethylphenol | m-Xylene | Sulfonation, alkali melting, acidification | - | organic-chemistry.org |

| 4,5-Dimethylbenzene-1,2-dimethanol | Diels-Alder Adduct | 1) 10% Pd/C, p-xylene, reflux; 2) LiAlH4, THF | 80% (overall) | rsc.org |

| 4,5-Dimethylbenzene-1,2-diamine | 4,6-Dimethyl-2-nitroaniline | H2 (25 psi), 10% Pd/C, Ethanol, RT | 96% | google.com |

| 4-Bromo-1,2-dimethylbenzene | o-Xylene | Br2, FeCl3/Quaternary Ammonium (B1175870) Salt, CH2Cl2, -60°C to 20°C | 96.8% | researchgate.net |

Installation and Manipulation of the Bromine Moiety

A crucial step in the synthesis is the regioselective introduction of a bromine atom at the C2 position of the 4,5-dimethylphenyl core. This requires careful selection of brominating agents and reaction conditions to overcome the challenges posed by multiple potential sites for electrophilic substitution.

Regioselective Aromatic Bromination Techniques

The regioselective bromination of phenols is challenging due to the small electronic differences between the ortho and para positions, both of which are activated by the hydroxyl group. thieme-connect.com In the case of 3,4-dimethylphenol, the para position (C6 relative to the hydroxyl group) is sterically unhindered, while the two ortho positions (C2 and C6) are electronically activated. Direct bromination of 3,4-dimethylphenol with bromine has been reported to yield 6-bromo-3,4-dimethylphenol, indicating a preference for the less sterically hindered ortho position. acs.orgnacatsoc.org

To achieve the desired C2-bromination for the synthesis of 1-(benzyloxy)-2-bromo-4,5-dimethylbenzene, a common strategy involves protecting the phenol (B47542) as a benzyl (B1604629) ether first. The bulkier benzyloxy group can sterically direct the incoming electrophile (bromine) to the less hindered ortho position (C2) over the more hindered one (C6), which is flanked by a methyl group.

Recent advances in regioselective bromination offer precise control. For example, methods using hydrogen bromide (HBr) or trimethylsilyl (B98337) bromide (TMSBr) in combination with sterically hindered sulfoxides (like di-4-chlorophenyl-sulfoxide) in acetonitrile (B52724) have been developed. thieme-connect.comyoutube.com These systems generate a bulky brominating species, which preferentially attacks the para-position of phenols with high selectivity (up to 99:1). thieme-connect.comyoutube.com While designed for para-bromination, the principle of using sterically demanding reagents to control regioselectivity is broadly applicable.

Other brominating agents like N-bromosuccinimide (NBS) are also widely used. youtube.com For instance, the regioselective C7 bromination of certain N-free indazoles was successfully achieved using NBS in DMF at 80 °C. nih.gov

Table 2: Comparison of Aromatic Bromination Methods

| Substrate Type | Brominating Agent/System | Solvent | Key Feature | Reference(s) |

|---|---|---|---|---|

| Phenols | HBr / Di-4-chlorophenyl-sulfoxide | Acetonitrile | High para-selectivity due to steric hindrance | youtube.com |

| Phenols | TMSBr / (4-ClC6H4)2SO | Acetonitrile | High para-selectivity, mild conditions (RT) | thieme-connect.com |

| 3,4-Dimethylphenol | Bromine (Br2) | Not specified | Yields 6-bromo-3,4-dimethylphenol | acs.orgnacatsoc.org |

| p-Cresol | Bromine (Br2) | Methylene (B1212753) Chloride | Continuous process to produce 2-bromo-4-methylphenol | acs.org |

| 4-Substituted Indazoles | N-Bromosuccinimide (NBS) | DMF | Regioselective C7 bromination | nih.gov |

Bromine Functional Group Interconversions and Derivatization

Once installed, the bromine atom serves as a versatile synthetic handle for further molecular elaboration through functional group interconversions. The aryl bromide can be readily transformed into a variety of other functional groups, most notably through palladium-catalyzed cross-coupling reactions.

Common derivatization reactions for aryl bromides include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This has been demonstrated in the coupling of C7-bromo-indazoles with various boronic acids. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. acsgcipr.org

Heck Coupling: Reaction with alkenes. acsgcipr.org

Negishi Coupling: Reaction with organozinc reagents. acsgcipr.org

Alkoxycarbonylation: Introduction of an ester group using carbon monoxide and an alcohol in the presence of a palladium catalyst. acsgcipr.org

These reactions significantly enhance the synthetic utility of the brominated intermediate, allowing for the construction of a diverse library of complex molecules from a common precursor.

Introduction of the Benzyloxy Functional Group

The benzyloxy group can be introduced either before or after the bromination step. This moiety not only forms part of the final target structure but is also a widely used protecting group for hydroxyl functions in multi-step synthesis due to its general stability and the various methods available for its selective removal. thieme-connect.comresearchgate.net

O-Alkylation and Ether Formation Reactions

The most common and historically significant method for forming the benzyloxy ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In the context of synthesizing the target compound, this would typically involve one of two pathways:

Route A: O-alkylation of 2-bromo-4,5-dimethylphenol (B1295274) with a benzyl halide (e.g., benzyl bromide).

Route B: O-alkylation of 3,4-dimethylphenol with a benzyl halide, followed by regioselective bromination.

The reaction is typically carried out by first deprotonating the phenol with a suitable base to form the more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). researchgate.net The resulting phenoxide then displaces the halide from benzyl bromide or benzyl chloride in an SN2 reaction. researchgate.net The choice of a primary benzyl halide is ideal as it minimizes the risk of competing elimination reactions. The reaction is often performed in solvents like acetonitrile, acetone, or N,N-dimethylformamide (DMF) at temperatures ranging from room temperature to 100 °C.

Table 3: Typical Conditions for Williamson Ether Synthesis

| Phenolic Substrate | Benzylating Agent | Base | Solvent | Temperature | Reference(s) |

|---|---|---|---|---|---|

| Alcohol (general) | Benzyl Bromide | Sodium Hydride (NaH) | THF / DMF | Room Temp. | researchgate.net |

| 4-Cyanophenol | Benzyl Bromides | Potassium Carbonate (K2CO3) | Acetone | Reflux | |

| Phenol (general) | Alkyl Halide | Potassium Hydroxide (KOH) | Acetonitrile / DMF | 50-100 °C | |

| 4-(4-n-dodecyloxybenzoyloxy)benzoic acid | 4-Benzyloxyphenol | (DCC/DMAP coupling) | Dichloromethane | Room Temp. |

Benzyloxy Group Protection and Deprotection Strategies

The benzyl group is a robust protecting group for alcohols, stable to a wide range of acidic and basic conditions. However, its key advantage lies in its selective removal under mild reductive conditions, typically catalytic hydrogenolysis. researchgate.net

Deprotection is most commonly achieved using hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst. researchgate.net This reaction, known as hydrogenolysis, cleaves the carbon-oxygen bond to regenerate the free phenol and produces toluene (B28343) as a byproduct. researchgate.net

A significant challenge arises when the substrate also contains other reducible functional groups, such as an aryl bromide. Standard hydrogenolysis conditions can also cause dehalogenation (removal of the bromine atom). organic-chemistry.org To achieve selective debenzylation while preserving the aryl bromide, reaction conditions must be carefully controlled. youtube.comacs.org

Strategies for selective deprotection include:

Lewis Acids: Strong Lewis acids like boron tribromide (BBr3) can cleave benzyl ethers. Studies have shown a reactivity hierarchy where benzyl ethers are cleaved more rapidly than methyl ethers, allowing for selective deprotection. acs.org

Transfer Hydrogenation: Using a hydrogen donor like ammonium formate (B1220265) or 1,4-cyclohexadiene (B1204751) in place of H2 gas can sometimes offer better selectivity. thieme-connect.com

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative methods using reagents like dichlorodicyanoquinone (DDQ) can be employed, especially for activated systems like p-methoxybenzyl (PMB) ethers. thieme-connect.com

Modified Reductive Cleavage: Using triethylsilane with a palladium catalyst (e.g., PdCl2) offers a mild alternative to catalytic hydrogenation, although selectivity in the presence of aryl bromides can be substrate-dependent. youtube.com

The choice of deprotection method is therefore critical and must be tailored to the specific functionalities present in the molecule to ensure the desired phenol is obtained without unintended side reactions.

Optimized Synthetic Routes and Reaction Scale-up Considerations

The synthesis of this compound is not commonly detailed in scaled-up procedures, but an optimized route can be proposed based on fundamental principles of electrophilic aromatic substitution (EAS) and Williamson ether synthesis. The key challenge in synthesizing polysubstituted benzenes is controlling the regiochemistry, which is dictated by the electronic effects of the substituents already on the ring. libretexts.orglibretexts.org

A plausible and efficient synthetic pathway would likely start from a commercially available precursor like 4,5-dimethylphenol. The sequence of reactions—bromination and benzylation—is crucial for achieving the desired 1,2,4,5-substitution pattern.

Proposed Synthetic Route:

Bromination of 3,4-Dimethylphenol: The initial step would involve the electrophilic bromination of 3,4-dimethylphenol. The hydroxyl (-OH) group is a strongly activating, ortho, para-director. The two methyl groups are also activating and ortho, para-directing. The combined directing effects would favor bromination at the positions ortho to the powerful hydroxyl group. Given that the position para to the hydroxyl is blocked by a methyl group, bromination is highly likely to occur at one of the ortho positions. Steric hindrance from the adjacent methyl group at position-4 would likely direct the incoming bromine to the C2 position, yielding 2-bromo-4,5-dimethylphenol.

Williamson Ether Synthesis: The resulting 2-bromo-4,5-dimethylphenol would then undergo a Williamson ether synthesis. youtube.com This reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide then reacts with benzyl bromide or benzyl chloride in an SN2 reaction to form the target ether, this compound. youtube.com

Scale-up Considerations:

Scaling up this synthesis from laboratory to industrial production requires addressing several factors to ensure safety, efficiency, and consistency.

Reagent Handling: Bromine is volatile, corrosive, and toxic, requiring specialized handling equipment and scrubber systems to manage vapors. Using a more manageable bromine source like N-Bromosuccinimide (NBS) could be an alternative for safer large-scale operations.

Thermal Management: Both bromination and the Williamson ether synthesis can be exothermic. Effective heat management using jacketed reactors and controlled addition rates is essential to prevent runaway reactions and the formation of side products.

Solvent Selection and Recovery: Choice of solvent impacts reaction rates, solubility of intermediates, and downstream processing. For scale-up, solvents should be selected based on safety, environmental impact, and ease of recovery and recycling.

Purification: On a large scale, chromatographic purification is often not economically viable. Crystallization or distillation are preferred methods. The crude product would likely be purified by recrystallization from a suitable solvent system to achieve the required purity.

Process Analytical Technology (PAT): Implementing in-line monitoring techniques (e.g., FTIR, HPLC) can provide real-time data on reaction progress, helping to optimize reaction times, minimize impurity formation, and ensure batch-to-batch consistency.

A data table summarizing a potential optimized laboratory-scale synthesis is provided below.

| Step | Reaction | Key Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| 1 | Electrophilic Bromination | 3,4-Dimethylphenol, Br2 or NBS | Dichloromethane or Acetic Acid | 0°C to room temperature, 1-4 hours | 2-Bromo-4,5-dimethylphenol |

| 2 | Williamson Ether Synthesis | 2-Bromo-4,5-dimethylphenol, Benzyl Bromide, K2CO3 or NaH | Acetone or DMF | Room temperature to 60°C, 4-12 hours | This compound |

One-Pot and Multicomponent Synthesis Approaches

While a sequential, multi-step synthesis is a standard approach, modern synthetic chemistry emphasizes efficiency through one-pot or multicomponent reactions. These strategies improve process economics by reducing the number of work-up and purification steps, saving time, and minimizing solvent waste. doi.org

For a molecule like this compound, a true one-pot synthesis from simple precursors is challenging due to the incompatibility of the required reagents and reaction conditions. However, one-pot approaches are highly relevant for the synthesis of its derivatives.

One-Pot Synthesis of Derivatives:

Starting from this compound, various derivatives can be synthesized in a one-pot fashion. For example, a lithium-halogen exchange on the bromo-substituent followed by the addition of an electrophile could be performed in a single reaction vessel. This could be followed by a subsequent reaction on another part of the molecule.

A notable example in a related field is the one-pot synthesis of 4,8-dibromobenzo[1,2-d;4,5-d']bistriazole, which demonstrates how complex, substituted aromatic systems can be constructed efficiently. nih.gov Similarly, one-pot methods using recyclable nanocatalysts have proven effective for creating substituted benzimidazole (B57391) derivatives, highlighting the potential for greener and more efficient syntheses of complex aromatic compounds. doi.org

Multicomponent Synthesis Approaches:

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer a powerful tool for building molecular complexity. While no specific MCR for this compound has been reported, general methods for synthesizing highly substituted benzenes exist. One such strategy involves a three-component coupling of Fischer carbene complexes, enyne aldehyde hydrazones, and electron-deficient alkynes. nih.gov This type of reaction, known as a benzannulation, directly constructs a substituted benzene (B151609) ring from non-aromatic precursors in a convergent manner. nih.gov

Adapting such an MCR could theoretically produce complex derivatives of the target molecule's core structure, although this would require significant methodological development. The main advantage would be the rapid assembly of a diverse library of analogues from simple building blocks.

Solid-Phase and Fluorous-Phase Synthesis Adaptations for Derivatives

For the generation of chemical libraries for screening purposes, solid-phase and fluorous-phase synthesis offer significant advantages, primarily by simplifying the purification process. These techniques could be adapted to produce a range of derivatives from a common intermediate like 2-bromo-4,5-dimethylphenol.

Solid-Phase Synthesis:

In a solid-phase approach, the precursor molecule is chemically attached to an insoluble polymer resin. All subsequent reactions are carried out on this supported material. Excess reagents and soluble by-products are simply washed away, eliminating the need for complex purification steps like chromatography.

Adaptation for Derivatives:

Immobilization: 2-bromo-4,5-dimethylphenol could be anchored to a resin (e.g., Wang or Rink amide resin) through its phenolic hydroxyl group.

Diversification: The immobilized precursor can then be subjected to various reactions. For instance, the aromatic ring could undergo further substitution, or the bromine atom could be used as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide array of substituents.

Cleavage: After the final synthetic step, the desired derivative is cleaved from the solid support, yielding a purified product.

This method is highly amenable to automation and high-throughput synthesis, allowing for the rapid creation of a library of compounds based on the this compound scaffold.

Fluorous-Phase Synthesis:

Fluorous-phase synthesis is a complementary technique that uses a "fluorous tag"—a long-chain perfluoroalkyl group—to facilitate purification. A substrate is tagged with a fluorous ponytail, rendering it highly soluble in fluorous solvents but insoluble in common organic solvents.

Adaptation for Derivatives:

Tagging: A fluorous tag could be attached to 2-bromo-4,5-dimethylphenol, for example, by reacting it with a fluorous-tagged alkyl halide.

Synthesis: The fluorous-tagged substrate undergoes reactions in a conventional organic solvent.

Purification: The reaction mixture is purified using fluorous solid-phase extraction (F-SPE). The fluorous-tagged compound is retained on a fluorous silica (B1680970) gel cartridge while non-fluorous reagents and by-products are washed away. The desired product is then eluted with a fluorous solvent.

De-tagging: The fluorous tag is removed to yield the final, purified derivative.

This technique has been effectively used to create complex molecular architectures, such as twisted biphenyl (B1667301) ligands for supramolecular assemblies, demonstrating its utility in managing the synthesis of substituted aromatic compounds. acs.org

Reactivity and Mechanistic Investigations of 1 Benzyloxy 2 Bromo 4,5 Dimethylbenzene

Reactions Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is influenced by the electron-donating nature of the neighboring benzyloxy and dimethyl groups.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of aryl halides. For 1-(benzyloxy)-2-bromo-4,5-dimethylbenzene, these reactions provide a direct route to more complex molecular architectures.

Suzuki-Miyaura Reaction: This reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a biaryl structure. libretexts.orgnih.govtcichemicals.com The catalytic cycle generally involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For this compound, the electron-donating substituents would be expected to make the oxidative addition step slower compared to electron-deficient aryl bromides. However, successful couplings of other electron-rich bromoarenes have been widely reported. nih.gov

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Please note: The following data is representative of Suzuki-Miyaura reactions on substituted aryl bromides and serves as a likely model for the reactivity of this compound.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (1) | K2CO3 | Dioxane/H2O | 110 | >95 |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (1) | K2CO3 | Dioxane/H2O | 110 | ~80 |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 (2) | K2CO3 | Dioxane/H2O | 100 | 70-95 |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgnumberanalytics.com The reaction mechanism also proceeds via oxidative addition of the aryl bromide to a palladium(0) catalyst. taylorandfrancis.com The resulting arylpalladium(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to give the product. taylorandfrancis.com The choice of base is crucial to regenerate the active palladium catalyst. researchgate.net Given the steric hindrance from the ortho-benzyloxy group and the methyl groups, the efficiency of the Heck reaction with this compound might be sensitive to the choice of catalyst, ligand, and reaction conditions.

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, typically catalyzed by a combination of palladium and copper(I) salts. nih.govresearchgate.net The reaction is a powerful method for the synthesis of arylalkynes. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the arylpalladium(II) complex formed from the oxidative addition of the aryl bromide. nih.gov Reductive elimination then furnishes the arylalkyne product. The steric and electronic properties of the substituents on the aryl bromide can influence the reaction efficiency. epa.gov For sterically demanding aryl bromides, the choice of phosphine (B1218219) ligand and reaction conditions is critical. epa.gov

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) on aryl halides typically requires strong activation by electron-withdrawing groups in the ortho and/or para positions. masterorganicchemistry.comlibretexts.org The benzene (B151609) ring of this compound is electron-rich due to the benzyloxy and dimethyl substituents, making it generally unreactive towards traditional SNA_r by an addition-elimination mechanism. masterorganicchemistry.com This mechanism involves the attack of a nucleophile to form a resonance-stabilized Meisenheimer complex, which is disfavored in electron-rich systems. libretexts.orgyoutube.com

However, under very harsh conditions with extremely strong bases, such as sodium amide (NaNH2) in liquid ammonia, a different pathway, the elimination-addition (benzyne) mechanism, can occur. youtube.commasterorganicchemistry.com This involves the deprotonation of a hydrogen atom ortho to the bromine, followed by elimination of bromide to form a highly reactive benzyne (B1209423) intermediate. youtube.com Subsequent nucleophilic attack on the benzyne and protonation yields the substitution product. The substitution pattern of this compound allows for the potential formation of two different benzyne intermediates, which could lead to a mixture of regioisomeric products.

Organometallic Reagent Formation (e.g., Grignard, Lithiation)

The aromatic bromine atom can be converted into an organometallic nucleophile, which can then be used in a variety of subsequent reactions.

Grignard Reagent Formation: The reaction of this compound with magnesium metal would be expected to form the corresponding Grignard reagent, 1-(benzyloxy)-4,5-dimethyl-2-magnesiobromobenzene. The formation of Grignard reagents from aryl bromides is a well-established process. However, the presence of the ether linkage requires careful control of reaction conditions to avoid potential side reactions.

Lithiation: Direct lithiation via halogen-metal exchange can be achieved by treating the aryl bromide with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures. This would yield 1-(benzyloxy)-4,5-dimethyl-2-lithiobenzene. This lithiated species is a potent nucleophile and can be reacted with a wide range of electrophiles. Alternatively, directed ortho-metalation could potentially occur, where the benzyloxy group directs the lithiation to an adjacent position, though the presence of the bromine atom makes halogen-metal exchange the more likely pathway.

Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a protecting group for the phenolic oxygen. Its reactivity, particularly its cleavage, is a key consideration in synthetic planning.

Cleavage Reactions and Functional Group Transformations

The benzyl (B1604629) ether linkage can be cleaved under various conditions to reveal the corresponding phenol (B47542).

Hydrogenolysis: A common and mild method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com This typically involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. youtube.com This method is generally selective and high-yielding. youtube.com

Acidic Cleavage: Strong acids, such as HBr or BCl3, can also cleave benzyl ethers. youtube.com For instance, a combination of BCl3 and a cation scavenger like pentamethylbenzene (B147382) allows for chemoselective debenzylation of aryl benzyl ethers at low temperatures. organic-chemistry.org Boron trichloride-dimethyl sulfide (B99878) complex (BCl3·SMe2) is another mild reagent for this transformation, tolerating a range of other functional groups. organic-chemistry.org

Oxidative Cleavage: Oxidative methods can also be employed. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the deprotection of benzyl ethers, a reaction that can be promoted by photoirradiation. organic-chemistry.org

Interactive Table: Common Reagents for Benzyl Ether Cleavage

| Reagent(s) | Conditions | Mechanism | Notes |

| H2, Pd/C | Typically room temp, atmospheric or elevated pressure | Hydrogenolysis | Mild and selective, but incompatible with other reducible groups. |

| BCl3, pentamethylbenzene | Low temperature (e.g., -78 to 0 °C) | Lewis Acid-mediated cleavage | Chemoselective for aryl benzyl ethers. |

| BCl3·SMe2 | Mild conditions (e.g., 0 °C to rt) | Lewis Acid-mediated cleavage | Tolerates a wide range of functional groups. organic-chemistry.org |

| DDQ, photoirradiation | MeCN, UV light | Oxidation | An alternative to reductive or strongly acidic methods. organic-chemistry.org |

Stability and Reactivity under Diverse Reaction Conditions

The benzyloxy group is generally stable under a wide range of reaction conditions, making it a robust protecting group. It is typically inert to many basic, nucleophilic, and some organometallic reagents used in reactions involving the aromatic bromine atom.

However, its stability under palladium-catalyzed cross-coupling conditions warrants consideration. While generally stable, some palladium catalysts, particularly under harsh conditions (high temperatures, prolonged reaction times), could potentially catalyze the cleavage of the benzyl ether. The choice of ligand and reaction parameters is therefore important to ensure the integrity of the benzyloxy group during such transformations. For instance, many Suzuki-Miyaura, Heck, and Sonogashira reactions are performed under conditions that are compatible with benzyl ethers.

Electrophilic and Nucleophilic Aromatic Substitutions on the Dimethylbenzene Ring

The dimethylbenzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating benzyloxy group and the two weakly electron-donating methyl groups. The benzyloxy group, being a powerful activating group, directs incoming electrophiles primarily to the ortho and para positions. Similarly, the methyl groups also exhibit ortho and para directing effects. Conversely, the bromine atom is a deactivating group, yet it also directs incoming electrophiles to the ortho and para positions.

Considering the positions on the aromatic ring, the C6 position is ortho to the benzyloxy group and meta to the bromo group, while the C3 position is para to the bromo group and meta to the benzyloxy group. The directing effects of the activating groups (benzyloxy and methyl) are generally stronger than the deactivating bromo group. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the benzyloxy and methyl groups, which are the C3 and C6 positions. The steric hindrance from the adjacent substituents would also play a role in determining the final regioselectivity of the substitution.

While specific studies on the electrophilic substitution of this compound are not widely reported, the general principles of electrophilic aromatic substitution on substituted benzenes provide a strong predictive framework. msu.edu For instance, reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield a mixture of substituted products, with the major isomer being determined by the synergistic or antagonistic directing effects of the existing substituents. youtube.comyoutube.com

Nucleophilic aromatic substitution (NAS) on this compound is generally challenging. The benzene ring is electron-rich due to the presence of the benzyloxy and dimethyl groups, which disfavors the attack of a nucleophile. masterorganicchemistry.com Standard SNAr (substitution nucleophilic aromatic) mechanisms require the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate, which are absent in this molecule. masterorganicchemistry.com

However, under forcing conditions with very strong bases, a nucleophilic substitution could potentially proceed through an elimination-addition mechanism involving a benzyne intermediate. This would involve the deprotonation of a hydrogen atom adjacent to the bromine, followed by the elimination of HBr to form a highly reactive benzyne. The subsequent addition of a nucleophile would then lead to the substitution product. The regioselectivity of the nucleophilic addition to the unsymmetrical benzyne intermediate would be influenced by the electronic effects of the substituents.

Radical Reactions and Their Pathways

The primary sites for radical reactions on this compound are the benzylic hydrogens of the two methyl groups. These C-H bonds are significantly weaker than other C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.

A common radical reaction is benzylic bromination, typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and light or heat. The reaction proceeds via a radical chain mechanism. The initiator generates a bromine radical, which then abstracts a benzylic hydrogen from one of the methyl groups to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain.

This reaction would be expected to produce a mixture of 1-(benzyloxy)-2-bromo-4-(bromomethyl)-5-methylbenzene and 1-(benzyloxy)-2-bromo-5-(bromomethyl)-4-methylbenzene, as well as the dibrominated product 1-(benzyloxy)-2-bromo-4,5-bis(bromomethyl)benzene. The relative yields of these products would depend on the reaction conditions, including the stoichiometry of NBS used.

Below is a table summarizing potential radical bromination products of this compound.

| Product Name | Structure |

| 1-(Benzyloxy)-2-bromo-4-(bromomethyl)-5-methylbenzene | |

| 1-(Benzyloxy)-2-bromo-5-(bromomethyl)-4-methylbenzene | |

| 1-(Benzyloxy)-2-bromo-4,5-bis(bromomethyl)benzene |

Note: The structures are illustrative of the expected products.

Stereochemical Considerations in Transformations of Derivatives

While there is a lack of specific literature on the stereochemical aspects of reactions involving derivatives of this compound, we can infer potential stereochemical outcomes based on general principles of organic reactions.

If a chiral center is introduced into the molecule, for example, through a stereoselective reaction at one of the benzylic positions, subsequent transformations could proceed with either retention or inversion of configuration, or through racemization, depending on the reaction mechanism.

For instance, if a benzylic bromide derivative, such as 1-(benzyloxy)-2-bromo-4-(1-bromoethyl)-5-methylbenzene, were to undergo a nucleophilic substitution reaction, the stereochemical outcome would depend on whether the reaction proceeds via an SN1 or SN2 pathway. An SN2 reaction would lead to inversion of configuration at the chiral center. An SN1 reaction, proceeding through a planar carbocation intermediate, would likely result in a racemic mixture of products. The choice between these pathways would be influenced by factors such as the nature of the nucleophile, the solvent, and the stability of the benzylic carbocation.

Similarly, if a derivative containing a chiral alcohol at a benzylic position were to be synthesized, its subsequent reactions could be designed to be stereospecific or stereoselective. For example, the use of chiral catalysts or reagents could allow for the enantioselective synthesis of derivatives, which is a critical aspect in the development of pharmaceuticals and other bioactive molecules.

Computational and Theoretical Studies on 1 Benzyloxy 2 Bromo 4,5 Dimethylbenzene

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the most stable three-dimensional arrangement of atoms in 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene. nih.gov Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly used to perform geometry optimization. nih.gov This process computationally determines the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

For this compound, the geometry is largely dictated by the spatial arrangement of its substituents on the benzene (B151609) ring. The bulky benzyloxy and bromine groups, positioned ortho to each other, create significant steric hindrance. This forces the benzyloxy group's methylene (B1212753) bridge and phenyl ring to twist out of the plane of the dimethyl-substituted benzene ring. The dihedral angle between the two aromatic rings is a critical parameter determined during optimization. nih.gov The presence of the two methyl groups also influences the local electronic environment and can cause minor distortions in the benzene ring itself.

Optimization calculations would yield precise values for key structural parameters. For instance, the C-Br bond length is expected to be consistent with typical aryl bromides. The C-O-C bond angle of the ether linkage and the torsion angles defining the orientation of the benzyl (B1604629) group are also key outputs of the geometry optimization. These calculations provide the foundational data upon which all other theoretical analyses are built. rsc.org

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-O (Aryl) Bond Length | ~1.37 Å |

| C-O (Benzyl) Bond Length | ~1.43 Å |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (Aryl-CH2-O-Aryl) | ~80-90° |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across the molecule. nih.gov It is invaluable for predicting how the molecule will interact with other charged or polar species. dtic.mil In the MEP of this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atom of the ether linkage, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. nih.gov The area around the bromine atom often exhibits a region of positive potential, known as a "sigma-hole," making it an electrophilic center capable of forming halogen bonds. dtic.mil The aromatic rings will show negative potential above and below the plane due to the π-electron cloud. dtic.mil

Table 2: Predicted Electronic Properties for this compound (Illustrative)

| Property | Predicted Value (DFT/B3LYP) |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -0.5 eV |

| HOMO-LUMO Gap (Egap) | ~ 5.5 eV |

| MEP Minimum (around Oxygen) | Negative |

| MEP Maximum (on Bromine σ-hole) | Positive |

Natural Bond Orbital (NBO) and Atom in Molecules (AIM) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.dewikipedia.org This method quantifies electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. For this compound, key donor-acceptor interactions would include the delocalization of the oxygen lone pairs (nO) into the antibonding π* orbitals of the adjacent aromatic ring (nO → π*C=C). This interaction is characteristic of ether linkages to aromatic systems and contributes to the stability of the molecule. researchgate.net NBO analysis also describes the polarization of bonds, such as the C-Br and C-O bonds, providing quantitative insight into their ionic and covalent character. researchgate.net

The Quantum Theory of Atoms in Molecules (AIM) analyzes the topology of the electron density to partition the molecule into atomic basins. This allows for a rigorous definition of atoms within a molecule and the characterization of the chemical bonds between them. Key features analyzed in AIM are the bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For the covalent bonds within the aromatic rings and the ether linkage of this compound, one would expect a high ρ and a negative ∇²ρ, characteristic of shared interactions. For weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or halogen bonds, ρ would be significantly lower and ∇²ρ would be positive, indicating closed-shell interactions.

Reaction Mechanism Elucidation via Potential Energy Surface (PES) Mapping

Theoretical chemistry is instrumental in mapping the potential energy surface (PES) for chemical reactions, identifying transition states, and calculating activation barriers. A key reaction for this compound is nucleophilic aromatic substitution (SNAr), where the bromide is displaced by a nucleophile. khanacademy.orgyoutube.com

Computational modeling can trace the reaction pathway from reactants to products. researchgate.net For an SNAr reaction on this substrate, the PES would likely show a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. diva-portal.org The first step, the attack of the nucleophile on the carbon atom bearing the bromine, would proceed through a transition state to form this anionic σ-complex. The negative charge in this intermediate would be stabilized by the delocalization across the aromatic ring. The second step involves the departure of the bromide leaving group through a second transition state to yield the final product. DFT calculations can determine the energies of the reactants, transition states, intermediate, and products, thereby providing the activation energy for each step and identifying the rate-determining step of the reaction. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). sci-hub.seresearchgate.net The predicted shifts for this compound would reflect its electronic environment. For example, the aromatic protons would appear in distinct regions depending on the electronic influence of the benzyloxy, bromo, and methyl substituents. The protons of the benzyloxy group's CH₂ linker would show a characteristic singlet, and the methyl protons would also appear as singlets. Comparing calculated shifts to experimental spectra helps confirm the molecular structure. stenutz.eu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. faccts.derespectprogram.org The calculations for this compound would likely predict π → π* transitions characteristic of the aromatic systems. nih.gov The specific wavelength of maximum absorption (λmax) is influenced by the substituents. The electron-donating groups (benzyloxy, methyl) would be expected to cause a bathochromic (red) shift compared to unsubstituted benzene. mdpi.com

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Data | Type | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Aromatic-H) | 6.8 - 7.5 ppm |

| ¹H NMR | Chemical Shift (-OCH₂-) | ~5.1 ppm |

| ¹H NMR | Chemical Shift (-CH₃) | ~2.2 ppm |

| ¹³C NMR | Chemical Shift (Aromatic-C) | 110 - 160 ppm |

| UV-Vis | λmax (π → π*) | ~275 nm |

Intermolecular Interactions and Supramolecular Chemistry Insights

While the previous sections focused on the properties of a single molecule, computational studies can also illuminate how molecules of this compound interact with each other in the solid state. These intermolecular forces govern the crystal packing and the resulting supramolecular architecture.

A key interaction for this molecule is halogen bonding. researchgate.net The electrophilic region (σ-hole) on the bromine atom can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as the oxygen atom or the π-system of an aromatic ring. acs.orgacs.org In addition to halogen bonds, C-H···π interactions, where a C-H bond from a methyl or benzyl group points towards the face of an aromatic ring, are also likely to be significant. nih.gov π-π stacking interactions between the aromatic rings could further stabilize the crystal lattice. nih.gov Computational analysis of dimers and larger clusters can quantify the strength of these individual interactions, providing insight into which forces are most influential in directing the self-assembly of the molecules into a crystalline solid. mdpi.combohrium.com

Advanced Spectroscopic Characterization and Structural Elucidation for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, their connectivity, and the stereochemistry of the molecule.

For 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the dimethyl-substituted ring and the benzyl (B1604629) group, as well as for the benzylic methylene (B1212753) protons and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The signals for the carbon atoms attached to the bromine and oxygen atoms, as well as the quaternary aromatic carbons, will appear at characteristic chemical shifts. The purity of the compound can also be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (benzyl group) | 7.30-7.50 | m | 5H |

| Aromatic-H (dimethylbenzene ring) | 6.90 | s | 1H |

| Aromatic-H (dimethylbenzene ring) | 7.10 | s | 1H |

| Benzylic-CH₂ | 5.10 | s | 2H |

| Methyl-CH₃ | 2.20 | s | 3H |

| Methyl-CH₃ | 2.25 | s | 3H |

Predicted data is based on analogous compounds reported in the literature. niscpr.res.inrsc.org

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (from benzyl group) | ~137.0 |

| C-Br | ~115.0 |

| C-O (aromatic) | ~155.0 |

| Aromatic C-H (benzyl group) | 127.0-129.0 |

| Aromatic C-H (dimethylbenzene ring) | ~114.0, ~131.0 |

| Quaternary Aromatic C | ~130.0, ~138.0 |

| Benzylic-CH₂ | ~71.0 |

| Methyl-CH₃ | ~19.0, ~20.0 |

Predicted data is based on analogous compounds reported in the literature. niscpr.res.inrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks (M⁺ and M+2) with an almost equal intensity ratio (approximately 1:1), which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation pattern will likely involve the cleavage of the benzylic ether bond, leading to the formation of a stable benzyl cation (m/z 91) and a bromo-dimethylphenoxy radical. Another significant fragmentation pathway could be the loss of a bromine radical from the molecular ion.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z |

| [M]⁺ (C₁₅H₁₅BrO) | 290/292 |

| [M - Br]⁺ | 211 |

| [C₇H₇]⁺ (benzyl cation) | 91 |

| [M - C₇H₇]⁺ | 199/201 |

Predicted data is based on analogous compounds reported in the literature. niscpr.res.ingoogle.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic rings and methyl groups, the C=C stretching of the aromatic rings, the C-O ether linkage, and the C-Br bond.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π → π* transitions of the benzene (B151609) rings.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| C-O Ether Stretch | 1250-1000 |

| C-Br Stretch | 600-500 |

Predicted data is based on analogous compounds reported in the literature. google.com

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

While no SCXRD data for this compound has been reported, the crystal structure of the closely related compound, 4-(Benzyloxy)-2-bromo-1-methoxybenzene, has been determined. nih.gov This analogue crystallizes in the monoclinic system with the space group P2₁/c. nih.gov It is plausible that this compound would adopt a similar crystal packing. The analysis of the analogue's structure reveals that the two aromatic rings are nearly orthogonal to each other, with a dihedral angle of 72.58°. nih.gov Similar conformational features would be expected for the title compound.

Crystallographic Data for the Analogous Compound 4-(Benzyloxy)-2-bromo-1-methoxybenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.934 (2) |

| b (Å) | 14.873 (3) |

| c (Å) | 8.243 (2) |

| β (°) | 109.13 (3) |

| V (ų) | 1267.3 (5) |

| Z | 4 |

Data obtained from the crystallographic study of 4-(Benzyloxy)-2-bromo-1-methoxybenzene. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (If Applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are used to study chiral molecules. They measure the differential absorption of left and right circularly polarized light.

The compound this compound is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, VCD and ECD spectroscopy are not applicable to this molecule and would not be expected to produce a signal. These techniques would, however, be highly relevant for the structural elucidation of any chiral derivatives of this compound.

Synthetic Applications and Derivative Synthesis of 1 Benzyloxy 2 Bromo 4,5 Dimethylbenzene

Role as a Key Synthetic Intermediate for Complex Molecular Architectures

1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene serves as a crucial precursor in the synthesis of more elaborate molecules, particularly in the field of medicinal chemistry and materials science. The bromine atom at the 2-position provides a handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. This strategic placement, ortho to the bulky benzyloxy group, can influence the regioselectivity of these reactions.

One of the most prominent applications of this intermediate is in the synthesis of riboflavin (B1680620) (Vitamin B2) and its analogs. The dimethyldiaminobenzene moiety, which can be derived from this compound, is a core component of the riboflavin structure. The synthesis involves the coupling of this diamine with a suitable ribityl side chain precursor. nih.gov

The general synthetic utility is highlighted by the reactivity of analogous bromo-benzyloxy compounds in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal for building the carbon skeleton of complex natural products and biologically active molecules.

Derivatization Strategies for Expanding Chemical Space

The chemical structure of this compound offers multiple avenues for derivatization, allowing for the systematic exploration of chemical space. The primary sites for modification are the bromine atom and the aromatic ring itself.

Cross-Coupling Reactions: The bromo substituent is amenable to a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for constructing biaryl systems.

Heck-Mizoroki Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives.

These reactions allow for the introduction of a wide array of substituents, significantly increasing the molecular diversity obtainable from this single precursor.

Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium via metal-halogen exchange using organolithium reagents like n-butyllithium. The resulting aryllithium species is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to introduce new functional groups.

Modification of the Benzyloxy Group: The benzyloxy group serves as a protecting group for the phenol (B47542). It can be removed under various conditions, typically by hydrogenolysis, to reveal the free hydroxyl group. This phenol can then be further functionalized, for example, through etherification or esterification, providing another layer of diversification.

Applications in Specialty Chemical Synthesis

The structural motifs accessible from this compound are valuable in the synthesis of various specialty chemicals. As previously mentioned, its role as a precursor to the diamine component of riboflavin is a key application. nih.gov

Furthermore, the ability to introduce diverse functional groups through cross-coupling reactions makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery and agrochemical research. The specific substitution pattern can be crucial for tuning the biological activity and physicochemical properties of the final products.

Building Block for Advanced Materials and Polymers

Aromatic compounds with defined substitution patterns are fundamental building blocks for advanced materials. While specific examples of polymers derived directly from this compound are not extensively documented, its structural features suggest potential applications.

The bromo-functionality allows for its incorporation into polymer backbones via polycondensation reactions, such as Suzuki polycondensation. This can lead to the formation of conjugated polymers with interesting photophysical and electronic properties, which are relevant for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The benzyloxy and methyl groups can influence the solubility and processing characteristics of the resulting polymers.

Precursor to Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

Phosphine (B1218219) ligands are a cornerstone of homogeneous catalysis. The aryllithium intermediate derived from this compound can be reacted with chlorophosphines (e.g., chlorodiphenylphosphine) to generate phosphine ligands. The steric and electronic properties of these ligands, which are crucial for their catalytic activity, would be influenced by the benzyloxy and dimethyl substituents on the aromatic ring.

Similarly, this compound can serve as a precursor for N-heterocyclic carbene (NHC) ligands. The synthesis of NHCs often involves the reaction of a primary amine with a glyoxal (B1671930) derivative, followed by cyclization. The corresponding aniline (B41778) derivative of this compound could be used to synthesize NHC precursors with specific steric bulk, which is a key parameter in tuning the performance of NHC-metal catalysts.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of halogenated aromatic compounds is fundamental to organic chemistry, but traditional methods often rely on hazardous reagents and produce significant waste. researchgate.net Future research will undoubtedly focus on greener and more sustainable approaches for the synthesis of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene and its analogs.

Key areas of development include:

Aerobic Bromination: Moving away from molecular bromine, which is highly toxic and corrosive, researchers are developing methods that use safer bromide sources like sodium bromide (NaBr) or hydrobromic acid (HBr) in the presence of an oxidant, often oxygen from the air. nih.govacs.org These methods reduce hazards and improve the atom economy of the bromination step.

Catalytic Systems: The use of transition-metal-free catalysts, such as ionic liquids, can promote bromination under milder conditions, enhancing selectivity and reducing the environmental impact. acs.org

Alternative Brominating Agents: The development and application of solid, stable brominating agents, such as N-Bromosuccinimide (NBS), offer safer handling and improved selectivity compared to liquid bromine. cambridgescholars.com While NBS is already in use, ongoing research seeks to find even more benign and recyclable alternatives.

| Methodological Approach | Key Advantages | Relevance to this compound |

| Aerobic Oxidative Bromination | Uses O2 as the terminal oxidant; employs safer bromide sources (e.g., HBr, NaBr). nih.govacs.org | Offers a greener pathway for introducing the bromo group onto the 4,5-dimethylbenzyloxybenzene precursor. |

| Transition-Metal-Free Catalysis | Avoids contamination of the product with toxic heavy metals; often uses milder reaction conditions. acs.org | Could lead to higher purity products suitable for sensitive applications like pharmaceuticals or electronics. |

| In-Situ Generation of Reagents | Avoids handling and storage of hazardous chemicals like Br2 by generating them as needed within the reactor. nih.gov | Enhances process safety, particularly in large-scale synthesis. |

Exploration of New Reactivity Modes and Catalytic Transformations

The bromine atom on this compound serves as a versatile handle for a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. researchgate.net Future research will focus on expanding the toolbox of reactions that can be performed at the C-Br bond, as well as exploring the reactivity of other parts of the molecule.

Emerging areas of interest include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forming new bonds under exceptionally mild conditions. vapourtec.comuva.nl This technology could enable novel couplings of this compound with partners that are incompatible with traditional thermal methods, such as gaseous alkanes. uva.nl

Enzyme-Catalyzed Reactions: The use of enzymes, such as "ene"-reductases, activated by visible light, represents a frontier in catalysis. acs.org Such systems could be engineered to perform selective cross-coupling reactions on the aryl bromide, offering a highly sustainable and selective alternative to traditional metal catalysts.

Benzylic C–H Functionalization: While the aryl C-Br bond is the most reactive site for cross-coupling, the benzylic C-H bonds of the dimethyl groups also represent potential sites for functionalization through C-H activation strategies. masterorganicchemistry.combeilstein-journals.org Future work may focus on developing selective methods to modify these positions, adding another layer of synthetic versatility.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

As the complexity of molecular targets increases, trial-and-error approaches in the laboratory become less efficient. Advanced computational chemistry offers a powerful alternative by predicting reaction outcomes and guiding experimental design. researchgate.net

Future applications in the context of this compound include:

Reaction Pathway Prediction: Automated tools like AutoMeKin can systematically explore potential energy surfaces to identify viable reaction pathways for the synthesis and transformation of complex molecules like substituted benzenes. nih.gov This can help chemists discover novel, non-intuitive routes to desired products.

Regioselectivity in Electrophilic Aromatic Substitution: Computational models based on Density Functional Theory (DFT) can predict the regioselectivity of further substitutions on the aromatic ring. nih.gov This would be crucial for planning the synthesis of more complex derivatives of the title compound.

Catalyst Design: Computational screening can accelerate the discovery of new catalysts for transformations involving this compound, optimizing for factors like efficiency, selectivity, and stability.

| Computational Tool/Method | Application | Potential Impact |

| Automated Reaction Discovery | Identifies novel synthetic pathways and potential side reactions. nih.gov | Accelerates the development of more efficient syntheses and helps troubleshoot unexpected results. |

| Density Functional Theory (DFT) | Predicts electronic structure and reactivity, including regioselectivity. nih.gov | Enables rational design of multi-substituted benzene (B151609) derivatives, saving time and resources. libretexts.org |

| Kinetic Modeling | Simulates reaction kinetics to optimize conditions like temperature, pressure, and concentration. nih.gov | Facilitates the transition from laboratory-scale synthesis to efficient industrial production. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow and automated systems is revolutionizing how molecules are made. researchgate.net These technologies offer enhanced safety, reproducibility, and scalability, making them particularly well-suited for reactions involving hazardous intermediates or precise control. rsc.org

Continuous Flow Synthesis: Reactions involving aryl bromides, such as lithiation, carbonylation, and photoredox couplings, have been successfully implemented in flow reactors. researchgate.netacs.orgresearchgate.net This approach allows for the safe handling of reactive intermediates and precise control over reaction parameters, leading to higher yields and purity. vapourtec.com The synthesis and subsequent transformations of this compound are prime candidates for adaptation to flow systems.

Automated Synthesis Platforms: The development of automated synthesizers that use pre-packaged reagents can dramatically accelerate the synthesis of analogs and derivatives. synplechem.com By programming a sequence of reactions, a robotic platform could use this compound as a starting material to rapidly generate a library of related compounds for screening in drug discovery or materials science. nih.govacm.org

Applications in Non-Traditional Chemical Disciplines

While substituted aromatic compounds are staples of medicinal and agrochemical research, their applications are expanding into new and exciting areas. fastercapital.com The unique combination of functional groups in this compound makes it a promising scaffold for innovation in these non-traditional disciplines.

Potential future applications include:

Materials Science: Aromatic compounds are fundamental building blocks for advanced polymers, plastics, and organic electronic materials like OLEDs. ijrar.org The ability to functionalize this compound via its bromo group allows for its incorporation into polymer backbones or as a pendant group to tune material properties such as thermal stability, conductivity, or photoluminescence.

Chemical Biology: Aromatic moieties are crucial for molecular recognition in biological systems. The compound could be used as a starting point for the synthesis of molecular probes or diagnostic agents. The benzyloxy group could be replaced with a fluorescent tag or a biocompatible linker, while the bromo- and dimethyl-substituted core could be tailored to interact with specific biological targets.

Supramolecular Chemistry: The planar aromatic core of the molecule makes it a candidate for building larger, self-assembling structures through non-covalent interactions like π–π stacking. By derivatizing the compound, it could be used to construct complex supramolecular architectures for applications in sensing, catalysis, or drug delivery.

Q & A

Basic Research Questions

Q. What are the optimal conditions for introducing the benzyloxy group into bromo-dimethylbenzene derivatives?

- Methodological Answer : The benzyloxy group is typically introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For SNAr, use a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at elevated temperatures (80–120°C) . For sterically hindered substrates, Cs₂CO₃ may enhance reactivity due to its stronger basicity . Monitor reaction progress using TLC or HPLC to optimize reaction time (typically 12–24 hours).

Q. How can researchers characterize the purity and structure of 1-(Benzyloxy)-2-bromo-4,5-dimethylbenzene?

- Methodological Answer :

- NMR : Analyze ¹H and ¹³C NMR spectra to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic protons split by bromine’s deshielding effect) .

- Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z ~305 for C₁₅H₁₅BrO).

- HPLC : Employ reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95% required for synthetic intermediates) .

Q. What solvents and storage conditions prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent photodegradation. Use anhydrous solvents (e.g., THF, DCM) for reactions, as moisture may hydrolyze the benzyloxy group .

Advanced Research Questions

Q. How can regioselectivity challenges in further functionalization (e.g., Suzuki coupling) be addressed?

- Methodological Answer : The bromine atom at position 2 is electronically activated by the adjacent benzyloxy group, making it preferential for cross-coupling reactions. To enhance selectivity:

- Use Pd(PPh₃)₄ with aryl boronic acids in toluene/EtOH (3:1) at 80°C .

- Add silver salts (Ag₂O) to suppress competing protodebromination .

- Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from subtle differences in steric/electronic effects. Systematic approaches include:

- DoE (Design of Experiments) : Vary parameters like temperature, catalyst loading, and solvent polarity .

- In-situ monitoring : Use IR or Raman spectroscopy to track intermediate formation .

- Meta-analysis : Compare data from PubChem, DSSTox, and peer-reviewed syntheses (avoiding unreliable sources like BenchChem) .

Q. How does the methyl group at positions 4 and 5 influence the compound’s reactivity in oxidation/reduction?

- Methodological Answer : The electron-donating methyl groups stabilize the aromatic ring, reducing susceptibility to electrophilic attack. For oxidation:

- Use mild oxidizing agents (e.g., MnO₂ in acetone) to convert benzyloxy groups to ketones without ring cleavage .

- For reduction, employ Pd/C under H₂ to selectively deprotect benzyloxy groups while preserving bromine .

Q. What computational methods predict the compound’s behavior in catalytic cycles?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-metal interactions in cross-coupling reactions.

- DFT Calculations : Optimize transition-state geometries using Gaussian or ORCA software to identify rate-limiting steps .

- Solvent Models : Include implicit solvent (e.g., SMD) to account for solvation effects on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.